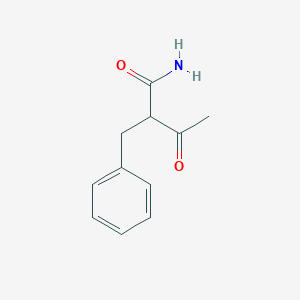

2-Benzyl-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)10(11(12)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLZYWMMOIKSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 3 Oxobutanamide and Analogues

Direct Synthetic Routes to the β-Ketoamide Core

Direct routes focus on the formation of the essential amide and β-keto functional groups in a convergent manner. These methods often involve condensation reactions or strategic acylations.

Condensation reactions are a primary method for synthesizing 3-oxobutanamides. A common approach involves the reaction of an amine with a β-keto ester, such as ethyl acetoacetate (B1235776). For instance, the synthesis of N-(2-chloro-4-methylphenyl)-3-oxobutanamide can be achieved through the condensation of 2-chloro-4-methylaniline (B104755) with ethyl acetoacetate under solvent-free reflux conditions, a method that minimizes solvent waste. This transamidation of β-keto esters represents a direct route where an amine, like butylamine, displaces the ethoxy group of the ester, often under reflux in a suitable solvent like toluene (B28343).

Another relevant condensation strategy is the Knoevenagel-type reaction. In the synthesis of 2-benzylidene-3-oxobutanamide derivatives, an efficient one-step method involves treating an aldehyde (e.g., benzaldehyde) with acetoacetamide (B46550) in the presence of a catalyst like L-proline at room temperature. nih.gov This highlights how substituted acetoacetamides can be formed and then utilized. The reaction of 3-oxobutanamide derivatives with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can also lead to more complex structures, demonstrating the reactivity of the active methylene (B1212753) group in condensation reactions. researchgate.net

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Benzaldehyde (B42025), Acetoacetamide | L-proline, Ethanol (B145695), RT | 2-Benzylidene-3-oxobutanamide | Good to Excellent | nih.gov |

| 2-Chloro-4-methylaniline, Ethyl acetoacetate | Acetic acid, Reflux (120–140°C) | N-(2-chloro-4-methylphenyl)-3-oxobutanamide | High | |

| Ethyl 2-methylacetoacetate, Butylamine | Toluene/Ethanol, Reflux | N-butyl-2-methyl-3-oxobutanamide | - | |

| 2-Aminopyridine (B139424), Ethyl acetoacetate | Fusion at 130°C | N-2-pyridyl–3-oxobutanamide | - | raco.cat |

This table presents examples of condensation reactions used to form 3-oxobutanamide structures.

Acylation strategies provide another direct pathway to N-substituted oxobutanamides. These methods often rely on the acylation of an amine with a suitable acylating agent or the acylation of an enolate. One method involves converting a carboxylic acid, such as 2-methylacetoacetic acid, into its more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of this acid chloride with an amine (aminolysis) in the presence of a base yields the desired amide. This approach offers rapid reaction kinetics but requires anhydrous conditions.

A different strategy involves the chemoselective acylation of thioesters. Thioesters can undergo soft enolization and acylation by N-acylbenzotriazoles when treated with MgBr₂·OEt₂ and a non-nucleophilic base. organic-chemistry.org The resulting β-keto thioesters can then be converted into β-ketoamides under mild conditions. organic-chemistry.org Common approaches for generating enantioenriched β-ketoamides often utilize chiral auxiliaries in diastereoselective acylation strategies. researchgate.net

Precursor-Mediated Synthesis Approaches

These methods involve the synthesis of an intermediate which is then chemically transformed into the target molecule. This includes diazo transfer reactions, oxidation of hydrazones, and the use of versatile building blocks like diketene (B1670635).

The diazo transfer reaction is the most conventional approach for preparing α-diazocarbonyl compounds. orgsyn.org This reaction introduces an α-diazo group into a molecule with an active methylene group, such as a β-ketoamide, by treatment with a sulfonyl azide (B81097) reagent like p-toluenesulfonyl azide. orgsyn.orgucc.ie

The synthesis of N-(benzyl)-2-diazo-N-((naphthalen-2-yl)methyl)-3-oxobutanamide, an analogue of the target compound, has been reported. rsc.org The precursor, N-benzyl-N-((naphthalen-2-yl)methyl)-3-oxobutanamide, is first synthesized and then subjected to a diazo transfer reaction to yield the final diazo product. rsc.org This methodology is broadly applicable, with various N-substituted-2-diazo-3-oxobutanamides being prepared using similar procedures. ucc.iersc.org

| Precursor | Reagents | Product | Yield | Reference |

| N-(methyl)-N-((naphthalen-2-yl)methyl)-3-oxobutanamide | - | N-(methyl)-2-diazo-N-((naphthalen-2-yl)methyl)-3-oxobutanamide | 66% | rsc.org |

| N-(propyl)-N-((naphthalen-2-yl)methyl)-3-oxobutanamide | - | N-(propyl)-2-diazo-N-((naphthalen-2-yl)methyl)-3-oxobutanamide | 66% | rsc.org |

| N-benzyl-N-((naphthalen-2-yl)methyl)-3-oxobutanamide | - | N-(benzyl)-2-diazo-N-((naphthalen-2-yl)methyl)-3-oxobutanamide | 81% | rsc.org |

| N,N-diethyl-3-oxobutanamide | p-Toluenesulfonyl azide, Triethylamine (B128534) | N,N-diethyl-2-diazo-3-oxobutanamide | - | ucc.ie |

This table shows examples of N-substituted-2-diazo-3-oxobutanamides synthesized via diazo transfer reactions.

The oxidation of hydrazones derived from β-ketoamides serves as an indirect route to functionalized derivatives. Aryl hydrazones of ketones can be readily transformed into azoacetates upon treatment with oxidizing agents like lead tetraacetate (LTA). dcu.ie Specifically, azoacetates derived from aryl hydrazones of α,α-disubstituted-β-ketoamides can be converted into azetidinones or diazetidinones. researchgate.net

The oxidation of N-unsubstituted hydrazones with LTA can produce diazo compounds as primary products. researchgate.net More modern methods include copper-catalyzed oxidation of hydrazones at the α-position, which provides an efficient route to carbonyl hydrazones under simple and mild conditions. rsc.org The reactivity of hydrazones towards oxidation is influenced by their structure; for example, hydrazones of aliphatic ketones are significantly more reactive towards autoxidation than those of aromatic ketones. nih.gov These oxidation pathways represent a method for introducing further functionality into a pre-formed β-ketoamide scaffold via a hydrazone intermediate.

Diketene is a highly valuable and widely used reagent for the synthesis of 3-oxobutanamides. chembk.comresearchgate.net It offers a direct and efficient route to N-substituted 3-oxobutanamides through its reaction with primary or secondary amines. researchgate.netmdpi.com This reaction is a cornerstone of industrial production for many acetoacetamide derivatives. chembk.com

The synthesis typically involves the dropwise addition of diketene to a solution of the amine (e.g., cyclohexylamine (B46788) or 1-butylamine) at low temperatures, followed by stirring at room temperature. mdpi.com This method has been used to prepare N-cyclohexylacetoacetamide and N-butyl-3-oxo-butanamide in high yields (94% and 89%, respectively). mdpi.com Alternatively, a diketene equivalent, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, can be reacted with amines in the presence of sodium acetate (B1210297) to afford β-ketoamides in what are often quantitative yields under mild conditions. researchgate.net The general process involves the cleavage of glacial acetic acid to produce ketene, which then polymerizes to diketene, followed by ammoniation or amination to get the final product. chembk.com

| Amine | Diketene Source | Conditions | Product | Yield | Reference |

| Cyclohexylamine | Diketene | Benzene or water, 0°C to RT | N-Cyclohexylacetoacetamide | 94% | mdpi.com |

| 1-Butylamine | Diketene | Benzene or water, 0°C to RT | N-Butyl-3-oxo-butanamide | 89% | mdpi.com |

| Dimethylamine | Diketene acetone (B3395972) adduct | Toluene, Reflux | N,N-dimethyl-3-oxobutanamide | - | chemicalbook.com |

| Various amines | 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Sodium acetate, Refluxing THF | N-substituted-β-ketoamides | Quantitative | researchgate.net |

This table summarizes the synthesis of N-substituted 3-oxobutanamides using diketene or its equivalent.

Applications of Hypervalent Iodine Reagents (e.g., DIB) in Amide Transformations

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), have emerged as versatile and environmentally benign tools in organic synthesis. Their application in transformations involving amides, particularly β-keto amides, has opened new avenues for the synthesis of complex molecules. These reagents are known for their ability to mediate a variety of reactions, including oxidations, rearrangements, and the introduction of functional groups.

In the context of β-keto amides, hypervalent iodine reagents have been instrumental in α-functionalization reactions. For instance, chiral Lewis acid-catalyzed enantioselective nitrooxylation and azidation of both cyclic and acyclic β-keto amides have been successfully achieved using hypervalent iodine(III) reagents. rsc.orgresearchgate.net Bench-stable reagents like nitratobenziodoxole and azidobenziodoxolone (or in situ generated azidobenziodoxole) serve as efficient sources for the nitrooxy and azido (B1232118) groups, respectively. These reactions typically proceed under mild conditions and afford the corresponding α-functionalized β-keto amides in good yields and with high enantioselectivities. rsc.org

A notable application involves the use of a chiral N,N′-dioxide as a bifunctional organocatalyst in the presence of an inorganic base for the enantioselective electrophilic α-cyanation of β-keto amides, utilizing a hypervalent iodine reagent as the cyanide-transfer agent. acs.org This methodology provides access to α-cyano dicarbonyl compounds with excellent enantioselectivities.

While direct application of hypervalent iodine reagents for the synthesis of 2-benzyl-3-oxobutanamide from a precursor is not extensively documented, their utility in the functionalization of the α-position of β-keto amides suggests potential synthetic routes. For example, an α-halo-β-keto amide, potentially synthesized using a hypervalent iodine-based halogenating agent, could serve as a precursor for the introduction of the benzyl (B1604629) group via a nucleophilic substitution reaction.

Control of Selectivity in Synthesis

The control of selectivity, including regioselectivity, enantioselectivity, and diastereoselectivity, is paramount in the synthesis of this compound and its analogues to ensure the desired isomer is obtained.

Regioselective Synthesis of 2-Benzylidene-3-oxobutanamide Derivatives

The synthesis of 2-benzylidene-3-oxobutanamide derivatives is a key step towards obtaining this compound, as the benzylidene derivative can be selectively reduced. The Knoevenagel condensation is a primary method for the synthesis of 2-benzylidene-3-oxobutanamide derivatives, involving the reaction of a benzaldehyde with acetoacetamide. The regioselectivity of this reaction is inherently controlled, leading to the formation of the C-C double bond at the α-position of the amide.

An efficient one-step synthesis of 2-benzylidene-3-oxobutanamide and its derivatives has been developed by treating a substituted benzaldehyde with acetoacetamide in the presence of L-proline as a catalyst in ethanol at room temperature. nih.gov This method has been used to synthesize a variety of derivatives with good to excellent yields. nih.gov

The choice of catalyst and reaction conditions can influence the outcome of the Knoevenagel condensation. For instance, the use of heterogeneous catalysts, such as pyridine-2,3-dicarboxylate-based metal-organic frameworks, has been explored for this reaction under mild conditions, demonstrating good yields and reusability of the catalyst. nih.gov

Enantioselective and Diastereoselective Cyclization Strategies

While direct enantioselective or diastereoselective synthesis of this compound is not widely reported, related strategies involving β-keto amides highlight the potential for stereocontrolled synthesis.

A pseudo five-component reaction involving a primary amine, diketene, and an aromatic aldehyde has been shown to produce highly functionalized cyclohexane-1,3-dicarboxamide derivatives with high diastereoselectivity. semanticscholar.org This reaction proceeds through the in-situ formation of an N-alkyl-3-oxobutanamide, which then undergoes a cascade of Knoevenagel condensation, Michael addition, and intramolecular aldol (B89426) reaction. semanticscholar.org The stereochemistry of the final product is controlled during the cyclization steps.

In a different approach, a highly regioselective and diastereoselective aldol/Michael cascade reaction between α,β-unsaturated ketones and ketoamides, catalyzed by DBU, has been developed to construct bicyclic lactams. nih.gov The reaction demonstrates excellent control over the relative stereochemistry of the newly formed stereocenters.

For the enantioselective synthesis of related structures, chiral catalysts have been employed. For example, a catalytic enantioselective Pictet-Spengler reaction of tryptamines with acyclic α-ketoamides has been achieved using a prolyl-urea organocatalyst, affording 1,1-disubstituted tetrahydro-β-carbolines in high yields and enantioselectivities. nih.govd-nb.info Such strategies could potentially be adapted for the enantioselective synthesis of this compound derivatives.

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues, as well as for developing efficient and scalable synthetic processes.

Investigation of Solvent Effects and Reaction Media

The solvent can significantly influence the outcome of a reaction, affecting solubility, reaction rates, and even the position of chemical equilibria. In the context of β-keto amides, solvent effects on the keto-enol tautomerism have been studied extensively. scirp.org These studies, often employing NMR spectroscopy, reveal that the equilibrium between the keto and enol forms is sensitive to the solvent's polarity and hydrogen-bonding ability. scirp.org This tautomerism can, in turn, affect the reactivity of the β-keto amide in subsequent synthetic steps.

For the Knoevenagel condensation, a key reaction in the synthesis of 2-benzylidene-3-oxobutanamide, various solvents have been investigated. Ethanol is commonly used and has been shown to be an effective solvent for the L-proline-catalyzed reaction. nih.gov In studies optimizing the reaction conditions for similar condensations, solvents such as toluene and tetrahydrofuran (B95107) (THF) have also been explored. nih.gov The choice of solvent can impact the reaction yield and the ease of product isolation.

Catalyst Selection and Loading in Catalytic Synthesis

The selection of an appropriate catalyst and the optimization of its loading are critical for the efficiency of catalytic reactions. In the synthesis of 2-benzylidene-3-oxobutanamide via the Knoevenagel condensation, both homogeneous and heterogeneous catalysts have been employed.

L-proline, a simple amino acid, has been shown to be an effective organocatalyst for this transformation. nih.gov The catalyst loading is an important parameter to optimize; for example, a 20 mol% loading of L-proline was found to be effective. rsc.org

Heterogeneous catalysts offer advantages in terms of separation and reusability. Metal-organic frameworks (MOFs) have been investigated as catalysts for the Knoevenagel condensation. nih.gov The catalytic efficacy of these materials depends on the metal center and the linker structure. Optimization of catalyst loading for such systems is essential to balance catalytic activity with cost-effectiveness. For instance, in a study using a CdS/CeO₂/Ag₂CO₃ nanocomposite as a catalyst for a Knoevenagel condensation, a 10% w/w catalyst load was found to be optimal. nih.gov

The following table summarizes the catalysts and conditions used in the synthesis of 2-benzylidene-3-oxobutanamide derivatives.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |

| L-proline | 20 | Ethanol | Room Temp. | 92 | rsc.org |

| Pyridine-2,3-dicarboxylate-based MOFs | - | Ethanol | Room Temp. | 95-98 | nih.gov |

| CdS/CeO₂/Ag₂CO₃ | 10% w/w | Water | Room Temp. | 92 | nih.gov |

Temperature, Pressure, and Time Influences on Yield and Selectivity

The efficiency and outcome of chemical reactions, including the synthesis of this compound and its analogues, are profoundly influenced by physical parameters such as temperature, pressure, and reaction time. The interplay of these factors dictates the reaction rate, yield, and the selectivity towards the desired product over potential byproducts.

Pressure: While many syntheses of 3-oxobutanamides are conducted at atmospheric pressure, pressure can be a key variable, particularly in reactions involving gaseous reagents or when trying to influence reaction equilibria in closed systems. Microwave-assisted syntheses, for example, often generate increased pressure within the sealed reaction vessel, which, in combination with elevated temperatures, can accelerate the reaction. orientjchem.org In other contexts, such as aminocarbonylation reactions to produce amides, a carbon monoxide (CO) environment under pressure is explicitly required. arkat-usa.org

Time: The duration of a chemical reaction is a crucial parameter that must be optimized to maximize product yield while minimizing the formation of impurities from side reactions or product degradation. For the synthesis of 2,2-dihalo-N-phenylacetamides, extending the reaction time beyond the optimum of one hour did not lead to an increase in yield. beilstein-journals.org This suggests that the reaction reaches completion within that timeframe and further heating is unnecessary. Shorter reaction times are often a key advantage of methods like microwave irradiation or mechanochemistry, contributing to higher process efficiency. orientjchem.orgirb.hr

The optimization of these parameters is often interconnected. An increase in temperature might shorten the required reaction time, while the choice of solvent or catalyst can alter the necessary temperature and pressure conditions. A systematic study of these variables is essential for developing efficient and selective synthetic protocols.

Table 1: Optimization of Reaction Conditions for a 3-Oxo-N-phenylbutanamide Analogue This interactive table showcases the influence of various parameters on the yield of a reaction involving a 3-oxo-N-phenylbutanamide derivative. beilstein-journals.org

| Entry | Solvent | Additive (equiv) | Time (h) | DIB (equiv) | Yield (%) |

| 1 | Dioxane | None | 1 | 1.0 | - |

| 2 | Dioxane | FeCl₃ (1.5) | 1 | 1.0 | 78 |

| 3 | Dioxane | ZnCl₂ (1.5) | 1 | 1.0 | 81 |

| 4 | Dioxane | ZnCl₂ (1.0) | 1 | 1.0 | 75 |

| 5 | Dioxane | ZnCl₂ (1.5) | 1 | - | - |

| 6 | Cyclohexane | ZnCl₂ (1.5) | 1 | 1.0 | 26 |

| 7 | DCE | ZnCl₂ (1.5) | 1 | 1.0 | 42 |

| 8 | DMF | ZnCl₂ (1.5) | 1 | 1.0 | 80 |

| 9 | Dioxane | ZnCl₂ (1.5) | 1 | 0.5 | 31 |

| 10 | Dioxane | ZnCl₂ (1.5) | 1 | 1.3 | 89 |

| 11 | Dioxane | ZnCl₂ (1.5) | 0.5 | 1.3 | 53 |

| 12 | Dioxane | ZnCl₂ (1.5) | 1.5 | 1.3 | 89 |

DIB: (Diacetoxyiodo)benzene

Green Chemistry Principles in this compound Synthesis

The paradigm of green chemistry, which promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is increasingly influencing the synthesis of this compound and related compounds. nih.govgajrc.com This approach focuses on several key principles, including the use of safer solvents, energy efficiency, and waste minimization. gajrc.com The goal is to develop synthetic routes that are not only efficient but also environmentally benign and sustainable. nih.gov

Development of Solvent-Free Methodologies

A primary tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. nih.govprimescholars.com Consequently, significant effort has been directed towards developing solvent-free synthetic methods.

One prominent approach is the use of microwave irradiation on neat reactants. orientjchem.org This technique can facilitate reactions by providing rapid and uniform heating, often leading to shorter reaction times and improved yields without the need for a solvent. In the synthesis of various β-ketoamides, a solvent-free aminolysis of β-ketoesters was successfully achieved under microwave irradiation, demonstrating a highly efficient and clean protocol. orientjchem.org The philosophy that "the best solvent is no solvent" is a driving force in this area. nih.gov In some cases, reactions are conducted using only the reactants themselves, sometimes with a catalytic amount of a substance, or by using benign alternatives like water or deep eutectic solvents. rsc.org

Table 2: Effect of Temperature on a Solvent-Free Amidation Reaction This table illustrates the impact of temperature on the yield of a β-ketoamide in a solvent-free, microwave-assisted synthesis. orientjchem.org

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 80 | 120 | Trace |

| 2 | 100 | 120 | 20 |

| 3 | 120 | 120 | 37 |

| 4 | 160 | 60 | 95 |

| 5 | 180 | 30 | Quantitative |

Mechanochemical Synthesis Approaches

Mechanochemistry, where chemical reactions are induced by mechanical energy such as grinding, milling, or shearing, represents another powerful solvent-free synthetic strategy. irb.hrnih.gov These reactions are typically performed at room temperature in a ball mill, minimizing both solvent use and energy consumption compared to conventional heating methods. nih.gov

This technique has been successfully applied to a wide range of organic transformations, including condensations, couplings, and the synthesis of heterocyclic compounds. d-nb.infobeilstein-journals.org For instance, the Paal-Knorr pyrrole (B145914) synthesis has been achieved with quantitative yields under solvent-free ball-milling conditions using a solid bio-sourced acid catalyst. d-nb.infobeilstein-journals.org Liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, is a variation that has proven effective for reactions like the Suzuki-Miyaura coupling, achieving high yields with reduced waste. beilstein-journals.org Though direct mechanochemical synthesis of this compound is not widely reported, the successful application to forming amide bonds and other C-N bond formations suggests its high potential for this class of compounds. nih.gov

Enhancement of Atom Economy and Reduction of Waste Generation

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comskpharmteco.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of byproducts and waste. skpharmteco.com A reaction with high atom economy is inherently cleaner and more efficient. primescholars.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 skpharmteco.com

In the context of this compound synthesis, choosing an appropriate synthetic strategy is crucial for maximizing atom economy. For example, addition reactions are generally more atom-economical than substitution or elimination reactions, which inherently produce byproducts. gajrc.com The synthesis of β-ketoamides from diketene and an amine is an example of a highly atom-economical addition reaction.

Chemical Reactivity and Transformation Pathways

Reactivity of the β-Ketoamide Moiety

The β-ketoamide core contains a ketone and an amide group separated by a methylene (B1212753) group (-CH2-). This arrangement dictates the primary reactivity of this part of the molecule.

The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon) of 2-Benzyl-3-oxobutanamide are significantly acidic. This increased acidity is due to the ability of both the adjacent ketonic and amide carbonyl groups to stabilize the resulting conjugate base, an enolate anion, through resonance. The negative charge in the enolate is delocalized onto the two oxygen atoms, which are highly electronegative. libretexts.org

This process of forming an enol or enolate is known as enolization and is a key feature of β-dicarbonyl compounds. libretexts.orgwikipedia.org The equilibrium between the keto form and the enol form is a tautomerism. wikipedia.orgresearchgate.net While the keto form typically predominates, the enol or the enolate anion can be readily formed, especially in the presence of an acid or base catalyst. libretexts.org

The formation of the enolate anion is crucial as it transforms the α-carbon into a potent nucleophile. wikipedia.org This nucleophilic carbon can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations.

| Keto Form | Enol Form | Enolate Anion (Resonance Structures) |

|---|---|---|

| Present in equilibrium. Generally the more stable tautomer. wikipedia.org | Formed via proton migration. wikipedia.org Its formation is often catalyzed by acid or base. libretexts.org | A strong nucleophile formed by deprotonation of the α-carbon. The negative charge is delocalized. libretexts.org |

The carbonyl groups within the β-ketoamide moiety are electrophilic centers. The carbon atom of a carbonyl group is bonded to a more electronegative oxygen atom, resulting in a polar bond where the carbon bears a partial positive charge. libretexts.org This makes the carbonyl carbon susceptible to attack by nucleophiles. youtube.com

In this compound, there are two such electrophilic sites: the ketonic carbonyl carbon and the amide carbonyl carbon. Generally, the ketonic carbonyl is more electrophilic and reactive towards nucleophiles than the amide carbonyl. This is because the lone pair of electrons on the nitrogen atom of the amide group is delocalized into the carbonyl, reducing its electrophilicity.

Reactions at these centers typically involve the nucleophilic addition to the carbonyl carbon. youtube.com The reactivity of the carbonyl can be enhanced by protonation with an acid, which increases the positive charge on the carbon atom, making it a stronger electrophile. youtube.comquora.com This acid catalysis allows even weak nucleophiles to react. youtube.com

| Carbonyl Type | Relative Electrophilicity | Reaction Type | Activation Method |

|---|---|---|---|

| Ketone | Higher | Nucleophilic Addition youtube.com | Acid Catalysis (Protonation) quora.comlibretexts.org |

| Amide | Lower | Nucleophilic Acyl Substitution | Acid Catalysis (Protonation) libretexts.org |

Transformations Involving the C2-Position Functionality

The presence of the benzyl (B1604629) group at the C2 position is a result of synthesis, but further transformations can be envisioned starting from a related precursor, specifically a diazo compound, which allows for versatile carbene-mediated reactions.

A diazo derivative, N-benzyl-2-diazo-3-oxobutanamide, can serve as a precursor to a highly reactive carbene intermediate. Diazo compounds are valuable reagents in organic synthesis that can decompose under thermal, photochemical, or, most commonly, transition-metal-catalyzed conditions to release nitrogen gas (N₂) and generate a carbene. researchgate.netacs.orgresearchgate.net Carbenes are neutral species containing a carbon atom with only six valence electrons, making them highly electrophilic and reactive. openstax.org The use of transition metals, particularly rhodium and copper complexes, is pivotal in modulating the reactivity and selectivity of the carbene, forming a metal-carbene (or carbenoid) intermediate. wikipedia.orgsquarespace.com

Once generated, the carbene at the C2 position can undergo C-H insertion reactions, a powerful method for forming new carbon-carbon bonds at unactivated C-H sites. wikipedia.orgchemtube3d.com

Intramolecular C-H Insertion: In this pathway, the carbene inserts into a C-H bond within the same molecule. For the carbene derived from a precursor of this compound, potential insertion sites exist on the N-benzyl group. Such reactions are synthetically valuable for constructing cyclic structures, such as β-lactams or γ-lactams, depending on the position of the targeted C-H bond. mdpi.comnih.gov The formation of five-membered rings is often favored in these transformations. squarespace.com

Intermolecular C-H Insertion: The carbene can also react with an external molecule, inserting into one of its C-H bonds. This reaction functionalizes otherwise inert C-H bonds in a separate substrate. wikipedia.org The selectivity of intermolecular insertion often follows the order of 3° C-H > 2° C-H > 1° C-H, although steric factors can also play a significant role. squarespace.com Transition-metal catalysts, such as dirhodium tetraacetate, are highly effective in promoting these reactions. wikipedia.org

A hallmark reaction of carbenes is their addition to alkenes to form cyclopropane (B1198618) rings. openstax.orgwikipedia.org The carbene generated at the C2 position of the this compound framework can react with a wide variety of alkenes. This reaction, known as cyclopropanation, is a powerful tool for synthesizing three-membered rings. libretexts.org

The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orglibretexts.org For example, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will yield the trans product. openstax.orglibretexts.org This stereospecificity is a key feature of singlet carbene additions, which proceed through a concerted mechanism. libretexts.orglibretexts.org

| Reaction Type | Description | Key Features |

|---|---|---|

| Intramolecular C-H Insertion | Carbene reacts with a C-H bond within the same molecule. chemtube3d.com | Forms cyclic products (e.g., lactams). mdpi.comnih.gov |

| Intermolecular C-H Insertion | Carbene reacts with a C-H bond of another molecule. wikipedia.org | Functionalizes unactivated C-H bonds. squarespace.com |

| Cyclopropanation | Carbene adds across the double bond of an alkene. wikipedia.orgmasterorganicchemistry.com | Forms a cyclopropane ring; stereospecific. openstax.orglibretexts.org |

Carbene Generation and Subsequent Reactions from Diazo Precursors

Ylide Formation and Rearrangement Processes

The structure of this compound is conducive to the formation of ylides, particularly at the C2 position, which can be further functionalized. A key precursor for these reactions is an analogue, N-benzyl-2-diazo-3-oxobutanamide. This diazo compound serves as a source for a carbene, a highly reactive intermediate that shares mechanistic features with ylides.

Phosphorus ylides, also known as Wittig reagents, are another important class of related intermediates. libretexts.org Their formation typically begins with an SN2 reaction between a trialkyl phosphine (B1218219) and an alkyl halide to generate an alkylphosphonium salt. libretexts.org This salt, possessing increased acidity at the α-carbon, can be deprotonated by a strong base to yield the neutral ylide. libretexts.org In the context of the this compound scaffold, a halogenated derivative could be used to form a phosphonium (B103445) salt, which upon treatment with a base like methylsulfinylmethanide, would generate the corresponding phosphorus ylide. rsc.org

Once formed, these ylide or carbene intermediates can undergo various transformations, including rearrangement processes. nih.gov For instance, the Curtius rearrangement, which involves the thermal or photochemical conversion of a carbonyl azide (B81097) to an isocyanate, has been employed in the synthesis of heterocyclic structures from furan-3-carbonyl azide derivatives that incorporate a benzylureido methyl group, a structure related to the this compound framework. nih.gov

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The this compound scaffold is a versatile precursor for cycloaddition reactions, which are powerful methods for constructing cyclic compounds. unimi.it The diazo derivative, N-benzyl-2-diazo-3-oxobutanamide, is particularly well-suited for this purpose, acting as a 1,3-dipole in [3+2] cycloaddition reactions.

These reactions are a cornerstone for the synthesis of five-membered heterocyclic rings. uchicago.edu For example, the reaction of N-benzyl-2-diazo-3-oxobutanamide with alkynes is a well-established method for producing highly substituted 1,2,3-triazoles. While the uncatalyzed Huisgen cycloaddition may result in a mixture of regioisomers, the use of a copper(I) catalyst directs the reaction to selectively form the 1,4-disubstituted triazole isomer. This catalytic variant is a key example of "click chemistry," valued for its high efficiency and specificity.

Furthermore, the diazo group can participate in intramolecular cycloadditions. If the this compound scaffold is modified to include a tethered reactive moiety like an alkene, an intramolecular [3+2] cycloaddition can be initiated to construct fused or bridged cyclic systems. The outcomes of such reactions are heavily influenced by the length and nature of the connecting tether.

| Reaction Type | Reactive Partners | Product Class |

| Intermolecular [3+2] Cycloaddition | N-benzyl-2-diazo-3-oxobutanamide + Alkyne | 1,2,3-Triazole |

| Intramolecular [3+2] Cycloaddition | Diazo group and tethered olefin on the butanamide scaffold | Fused/Bridged Cyclic Systems |

Derivatization and Analogues Synthesis

The this compound core can be readily modified at several positions to generate a library of analogues with diverse chemical properties.

Introduction of Substituents on the Benzyl Moiety and Amide Nitrogen

Substituents can be introduced onto the aromatic ring of the benzyl group. This is often achieved by employing substituted benzaldehydes in the initial synthesis. For example, derivatives of the related 2-benzylidene-3-oxobutanamide have been prepared using a variety of substituted benzaldehydes in a one-step reaction with acetoacetamide (B46550). nih.govrsc.org This approach allows for the incorporation of different functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule.

The amide nitrogen also provides a handle for derivatization. N-alkylation or N-arylation can be performed to introduce additional substituents. An example is the synthesis of N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide, where the amide nitrogen is substituted with a 2-iodo-3-methylphenyl group. Such modifications can significantly alter the compound's reactivity and potential applications.

Functionalization of the Butanamide Backbone

The butanamide backbone, particularly the active methylene group at the C2 position, is a prime site for functionalization.

Diazotization : As previously discussed, the C2 position can be converted to a diazo group through a diazo transfer reaction using reagents like 4-acetamidobenzenesulfonyl azide. This transformation yields N-benzyl-2-diazo-3-oxobutanamide, a key intermediate for cycloadditions.

Thiocarbamoylation : The active methylene group can react with isothiocyanates. For instance, 3-oxobutanamides react with phenyl isocyanate in a basic medium to afford a thiocarbamoyl derivative, which can serve as a precursor for various heterocyclic compounds. researchgate.net

Knoevenagel Condensation : The active methylene protons can participate in condensation reactions with aldehydes. The synthesis of 2-benzylidene-3-oxobutanamide derivatives via the reaction of acetoacetamide with benzaldehyde (B42025) is an example of this type of transformation. nih.govrsc.org

Comparative Reactivity and Transformation Profile of Structural Analogues

The structural modifications described above lead to analogues with distinct reactivity profiles.

N-benzyl-2-diazo-3-oxobutanamide : The presence of the diazo group makes this analogue a precursor for carbenes and a 1,3-dipole for cycloaddition reactions, enabling the synthesis of heterocyclic compounds like triazoles.

2-Benzylidene-3-oxobutanamide : This analogue contains an α,β-unsaturated ketone moiety. nih.govrsc.org This functional group is susceptible to Michael addition and other conjugate addition reactions, a reactivity pattern distinct from the parent compound.

N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide : The iodo group on the N-phenyl substituent introduces a site for nucleophilic substitution reactions. This allows for further derivatization through cross-coupling reactions, providing access to more complex molecular architectures.

Formation of Heterocyclic Compounds from this compound Scaffolds

The this compound scaffold is a valuable building block for the synthesis of a wide array of heterocyclic compounds. researchgate.netmdpi.com Its inherent functionality allows for various cyclization strategies.

Triazoles : As detailed in section 3.2.2, the diazo derivative of this compound readily undergoes [3+2] cycloaddition with alkynes to form 1,2,3-triazole rings.

Thiophenes and Thiazoles : 3-Oxobutanamides, in general, are versatile precursors for sulfur-containing heterocycles. Reaction of a thiocarbamoyl derivative of the butanamide with α-halo carbonyl compounds, such as ethyl chloroacetate (B1199739) or chloroacetonitrile (B46850), can lead to the formation of substituted thiophenes and thiazoles, respectively. researchgate.net

Pyridines : The core structure of this compound contains the necessary atoms to form parts of a pyridine (B92270) ring through various condensation and cyclization reactions, a common application for β-dicarbonyl compounds. researchgate.net

Fused Pyrimidines : Through multi-step sequences involving rearrangements and intramolecular cyclizations, the butanamide framework can be elaborated into more complex heterocyclic systems. For example, a related structure was used to synthesize N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide. nih.gov This demonstrates the potential for the scaffold to be incorporated into fused bicyclic heterocycles.

The versatility of the this compound scaffold in generating diverse heterocyclic systems underscores its importance in medicinal chemistry and materials science. researchgate.net

Pyridine and Fused Pyridine Derivatives

This compound serves as a key building block for the synthesis of various pyridine and fused pyridine derivatives. The active methylene group and the carbonyl functionalities readily participate in condensation and cyclization reactions.

One common approach involves the reaction of 3-oxobutanamides with reagents containing active methylene groups, such as malononitrile (B47326). researchgate.netsciencepg.com For instance, condensation of this compound with malononitrile and an amine like ethylene (B1197577) diamine can afford pyridine derivatives. researchgate.netsciencepg.com Another pathway is the reaction with arylidenemalononitriles. The reaction of N-2-pyridyl-3-oxobutanamide, a related compound, with arylidenemalononitriles in the presence of piperidine (B6355638) leads to the formation of dihydropyridine (B1217469) derivatives. raco.catraco.cat This reaction is believed to proceed through a Michael addition intermediate which then cyclizes. raco.cat

Furthermore, fused pyridine systems, such as pyrido[2,3-d]pyrimidines, can be synthesized. nih.gov For example, reacting an amino-substituted pyridine, derived from the corresponding oxobutanamide, with ethyl acetoacetate (B1235776) can lead to the formation of a carboxamide which is then cyclized to the pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov Palladium-catalyzed intramolecular C-H arylation is another advanced method for creating multiply fused heteroaromatic compounds derived from pyridine amides. beilstein-journals.org

| Reactant(s) | Conditions | Product Type | Reference(s) |

| Arylidenemalononitriles | Ethanol (B145695), piperidine, reflux | Dihydropyridines | raco.catraco.cat |

| Malononitrile, Ethylene diamine | - | Pyridine derivatives | researchgate.netsciencepg.com |

| Ethyl acetoacetate (on an amino-pyridine derivative) | Fusion, then acid-catalyzed cyclization | Pyrido[2,3-d]pyrimidine | nih.gov |

Thiophene (B33073) and Thiazole (B1198619) Derivatives

The synthesis of thiophene and thiazole derivatives from this compound utilizes its reactivity towards sulfur-containing reagents.

The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes. researchgate.netimpactfactor.org This reaction involves the condensation of a carbonyl compound, a cyano compound (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base. researchgate.netimpactfactor.org Specifically, this compound can react with malononitrile and elemental sulfur in the presence of a base like triethylamine (B128534) to yield a substituted 2-aminothiophene derivative. sciencepg.comresearchgate.net

For the synthesis of thiazole derivatives, a common strategy involves the reaction of a compound containing a thiocarbamoyl group with an α-halocarbonyl compound. sciencepg.com 3-Oxobutanamides can be converted to a thiocarbamoyl derivative by reacting with phenyl isocyanate. This intermediate can then react with α-halo carbonyl compounds like ethyl chloroacetate or chloroacetonitrile to furnish thiazole derivatives. sciencepg.com Another approach involves the reaction of thiourea (B124793) derivatives with α-haloketones, a classic method known as the Hantzsch thiazole synthesis. sysrevpharm.org

| Reactant(s) | Conditions | Product Type | Reference(s) |

| Malononitrile, Elemental Sulfur | Ethanol, triethylamine, reflux | 2-Aminothiophene | researchgate.netsciencepg.comresearchgate.net |

| 1. Phenyl isocyanate; 2. α-Halo carbonyl compound (e.g., ethyl chloroacetate) | 1. Basic medium, DMF; 2. Dry DMF | Thiazole | sciencepg.com |

Pyridazine (B1198779) and Pyrimidinethione Derivatives

This compound is also a precursor for nitrogen-containing six-membered heterocycles like pyridazines and pyrimidinethiones.

Pyridazine derivatives can be synthesized by the reaction of arylhydrazones with active methylene compounds. An aryl diazonium salt can be coupled with a derivative of this compound to form an azo compound, which upon treatment with acid, yields the corresponding arylhydrazone. Subsequent treatment of this arylhydrazone with malononitrile affords the pyridazine derivative. raco.cat

For the synthesis of pyrimidinethione derivatives, a fused ring system like pyridopyrimidinethione can be prepared. raco.cat This involves the reaction of a pyridopyridone (formed from N-2-pyridyl-3-oxobutanamide) with a benzoyl isothiocyanate to give a thiourea derivative. This thiourea derivative then undergoes acid-catalyzed cyclization in dry dioxane with sulfuric acid to yield the final pyridopyrimidinethione product.

| Precursor derived from this compound | Reactant(s) | Product Type | Reference(s) |

| Arylhydrazone derivative | Malononitrile | Pyridazine | raco.cat |

| Pyridopyridone derivative | 1. Benzoyl isothiocyanate; 2. H₂SO₄ | Pyridopyrimidinethione | raco.cat |

Carbon-Carbon Bond Cleavage and Rearrangement Reactions

While the primary utility of this compound in heterocyclic synthesis involves forming new rings, its structure also allows for potential carbon-carbon bond cleavage and rearrangement reactions under specific conditions, although these are less commonly reported than its cyclization reactions.

Rearrangement reactions often involve the migration of a group from one atom to another. A relevant example is the aza-semipinacol-type rearrangement, which has been observed in related systems involving the transfer of a benzyl group. nih.gov In the context of this compound, under specific reaction triggers (e.g., electrophilic reagents), a rearrangement involving the migration of the benzyl group from the α-carbon could be envisioned, potentially leading to a new structural scaffold.

Another type of rearrangement is the benzilic acid rearrangement, which is the 1,2-rearrangement of 1,2-diketones to α-hydroxy-carboxylic acids. wikipedia.org While this compound is not a 1,2-diketone, derivatives or transformation products could potentially undergo similar rearrangements. For instance, oxidation of the active methylene could lead to a tricarbonyl system susceptible to such transformations.

Carbon-carbon bond cleavage can also be a significant pathway. For instance, methods exist for the selective oxidative cleavage of benzyl C-N bonds under metal-free electrochemical conditions. nih.gov While this applies to a C-N bond, similar principles of electrochemical oxidation could potentially be applied to induce cleavage of the C-C bond between the benzyl group and the butanamide backbone, especially if the α-carbon is further functionalized to create a more labile bond. The controlled cleavage of C-C bonds is a synthetic challenge but can lead to valuable reactive intermediates like α,α-difluorobenzyl carbanions from specifically designed precursors. researchgate.net

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

The elucidation of the reaction mechanism for transformations involving 2-Benzyl-3-oxobutanamide would involve a combination of kinetic studies, identification of intermediates, and computational analysis of transition states.

Kinetic Studies and Determination of Rate-Limiting Steps

The enolization of β-ketoamides, a fundamental process for their reactivity, has been shown to be acid-catalyzed. rsc.org The rate of enolization can be measured by techniques such as halogenation, where the reaction rate is independent of the halogen concentration, indicating that enolization is the rate-limiting step. rsc.org For a hypothetical acid-catalyzed enolization of this compound, the rate-limiting step would likely be the protonation of the carbonyl oxygen followed by deprotonation at the α-carbon.

Illustrative Kinetic Data for a Hypothetical Reaction:

| Reactant Concentration (mol/L) | Catalyst Concentration (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 0.1 | 0.02 | 3.0 x 10⁻⁵ |

In many multi-step biochemical pathways, the concept of a single rate-limiting step has evolved to an understanding that flux control can be distributed among several enzymes. wikipedia.org However, in many organic reactions, the identification of a single slowest step remains a valuable concept for optimizing reaction conditions. wikipedia.org

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. The identification and characterization of these intermediates are key to understanding the reaction pathway. For this compound, several types of reactive intermediates can be postulated depending on the reaction conditions.

Enolates and Enols: In the presence of a base, this compound can be deprotonated at the α-carbon to form a resonance-stabilized enolate. In acidic conditions, it can tautomerize to its enol form. These intermediates are crucial for C-C bond-forming reactions.

Tetrahedral Intermediates: Nucleophilic attack at either the ketone or amide carbonyl group will lead to the formation of a tetrahedral intermediate. The stability and subsequent breakdown of this intermediate will determine the reaction outcome. For instance, in an amide hydrolysis reaction, the tetrahedral intermediate would collapse to expel the amine and form a carboxylic acid.

Carbene Intermediates: In reactions involving diazo-derivatives of β-ketoamides, the decomposition of the diazo compound, often catalyzed by transition metals, generates a highly reactive carbene intermediate. This carbene can then undergo a variety of transformations.

Spectroscopic techniques such as NMR and IR, as well as trapping experiments, are commonly employed to detect and characterize these transient species.

Transition State Analysis and Energy Profiles

The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed from reactants to products. The energy required to reach this state is the activation energy. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling transition states and calculating their energies.

An energy profile diagram visually represents the energy changes that occur during a reaction. For a multi-step reaction, the profile will show a series of peaks (transition states) and valleys (intermediates). The highest peak on the reaction coordinate corresponds to the transition state of the rate-limiting step. For example, in a base-catalyzed alkylation of this compound, the energy profile would show the initial formation of the enolate intermediate, followed by a transition state for the nucleophilic attack of the enolate on an alkyl halide.

Illustrative Reaction Energy Profile:

(Note: This is a hypothetical energy profile for illustrative purposes.)

Role of Catalysis in Facilitating Transformations

Catalysts accelerate chemical reactions without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. Both transition-metal and organocatalytic systems are pivotal in modern organic synthesis and can be applied to transformations of this compound.

Organocatalytic Systems in Amide Chemistry

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has seen rapid growth and offers a complementary approach to metal-based catalysis. In the context of amide chemistry, organocatalysts can be employed for various transformations. sigmaaldrich.com For instance, chiral amines or phosphoric acids can catalyze asymmetric aldol (B89426) or Mannich reactions of the enol or enolate of this compound, providing enantiomerically enriched products.

Furthermore, organocatalysts have been developed for the direct activation of carboxylic acids for amide bond formation, offering a greener alternative to traditional coupling reagents. researcher.life While this compound already possesses an amide bond, organocatalytic methods could be employed in its synthesis or in reactions involving its modification. For example, bifunctional organocatalysts could be used to promote conjugate addition reactions to α,β-unsaturated systems using this compound as a nucleophile. nih.gov

Additive Mapping Approaches for Mechanistic Insight

A comprehensive review of scientific literature reveals a notable absence of specific studies applying additive mapping techniques to elucidate the reaction mechanisms involving this compound. Additive mapping is a powerful high-throughput screening method used to rapidly identify reaction enhancers and to gain deeper mechanistic understanding of complex chemical transformations. This approach involves the systematic evaluation of a diverse array of chemical additives to observe their effect on reaction yield, selectivity, and rate. The resulting data can provide valuable clues about the roles of various species in the catalytic cycle, the nature of key intermediates, and potential decomposition pathways.

While the direct application of additive mapping to this compound has not been documented, the general principles of this methodology can be contextualized within the synthesis of related β-keto amides. The formation of such compounds often involves the careful control of reaction conditions to favor the desired product over potential side reactions. An additive screen in such a synthetic route could, for instance, probe the effects of various Lewis acids, Brønsted acids, bases, and ligands on the efficiency of the carbon-carbon bond formation.

Hypothetical Additive Screening for a Generic β-Keto Amide Synthesis:

To illustrate the potential insights that could be gained, the following table outlines a hypothetical additive screening for a generic reaction forming a β-keto amide. The goal of such a screen would be to identify additives that improve the reaction yield.

| Additive Class | Example Additive | Observed Effect on Yield | Potential Mechanistic Implication |

| Lewis Acid | TiCl₄ | Increase | Coordination to a carbonyl group, enhancing electrophilicity. |

| Brønsted Acid | Acetic Acid | Decrease | Protonation of a key intermediate, leading to decomposition. |

| Base | Triethylamine (B128534) | No Change | The reaction is not sensitive to mild non-nucleophilic bases. |

| Ligand | Triphenylphosphine | Increase | Stabilization of a metallic catalyst or intermediate. |

Detailed Research Findings from Analogous Systems:

In broader studies on the synthesis of amides and related carbonyl compounds, additive mapping has proven instrumental. For example, in metal-catalyzed cross-coupling reactions to form C-N bonds, additive screens have identified ligands that not only enhance catalytic activity but also prevent catalyst deactivation. In some cases, seemingly innocuous additives like salts have been found to play a crucial role in solubilizing key reactive species or in promoting the desired reductive elimination step.

The insights gleaned from such studies underscore the potential utility of applying additive mapping to the synthesis and subsequent reactions of this compound. A systematic screening of additives could uncover previously unknown catalytic systems, optimize reaction conditions, and provide a more granular understanding of the underlying reaction mechanism. Without specific experimental data for this compound, any discussion remains speculative but highlights a promising area for future research.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-Benzyl-3-oxobutanamide in solution. Due to the molecule's structural features, particularly the β-dicarbonyl system, complex dynamic equilibria are expected.

In solution, this compound is expected to exist not as a single static structure but as a dynamic equilibrium of tautomers and rotamers. The primary equilibrium is the keto-enol tautomerism, where a proton can shuttle between the α-carbon (C2) and the ketone oxygen (O3). encyclopedia.pubthermofisher.com

Keto-Enol Tautomerism : The molecule can exist as the diketo form or as one of two possible enol forms (E/Z isomers). The interconversion between these forms can be slow on the NMR timescale, potentially allowing for the observation of distinct signals for each species present in solution. thermofisher.com The equilibrium position is highly dependent on the solvent, concentration, and temperature. researchgate.net

Amide Rotamers : The C(O)-NH₂ bond in the primary amide has a partial double bond character due to resonance, which restricts rotation. pku.edu.cn This can lead to different orientations of the amide protons relative to the rest of the molecule, although this effect is more pronounced and studied in secondary and tertiary amides. scielo.briaea.org

Dynamic NMR (DNMR) studies, involving the acquisition of spectra at various temperatures, would be instrumental in understanding these processes. By analyzing the broadening and coalescence of specific NMR signals as the temperature changes, it is possible to calculate the activation energy (ΔG‡) for tautomeric interconversion and bond rotation, providing a quantitative measure of the molecule's conformational flexibility. iaea.org

A representative table of expected ¹H NMR signals for the dominant keto tautomer is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (acetyl) | ~2.2 | Singlet (s) | N/A |

| -CH₂-Ph (benzyl) | ~3.0 - 3.3 | Doublet of doublets (dd) | Jgem ≈ 14 Hz, Jvic ≈ 6-8 Hz |

| -CH- (alpha-carbon) | ~3.8 - 4.0 | Triplet (t) or Multiplet (m) | Jvic ≈ 6-8 Hz |

| -NH₂ (amide) | ~6.5 - 8.0 | Two broad singlets | N/A |

| -C₆H₅ (aromatic) | ~7.2 - 7.4 | Multiplet (m) | N/A |

Two-dimensional NMR techniques are essential for unambiguous signal assignment and stereochemical analysis.

COSY (Correlation Spectroscopy) would confirm proton-proton coupling networks, for instance, connecting the alpha-carbon proton (C2-H) with the benzylic protons (-CH₂-Ph).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space correlations between the aromatic protons of the benzyl (B1604629) group and the proton on the alpha-carbon, helping to define the preferred rotational conformation around the C2-CH₂Ph bond. If enol tautomers are present, NOESY would be critical in distinguishing between E and Z isomers by observing correlations between the enolic OH proton and nearby aliphatic protons. researchgate.netscienceopen.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is used to determine the exact mass of the molecule with high precision. whiterose.ac.ukeuropa.eu This allows for the unambiguous determination of its elemental formula. For this compound, the expected data would confirm its molecular formula as C₁₁H₁₃NO₂. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Molecular Formula | Ion Species | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|---|

| C₁₁H₁₃NO₂ | [M+H]⁺ | 192.10191 | 192.1021 |

| C₁₁H₁₃NO₂ | [M+Na]⁺ | 214.08386 | 214.0840 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy provides direct information about the functional groups present in the molecule and the nature of hydrogen bonding. primescholars.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is expected to show characteristic absorption bands for the primary amide, ketone, and aromatic ring. The primary amide group gives rise to a distinctive pair of N-H stretching bands. spectroscopyonline.com The carbonyl region is expected to be complex, with separate stretching vibrations for the amide C=O (Amide I band) and the ketone C=O. libretexts.orglibretexts.org The precise positions of these bands are sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding (N-H···O=C) would cause a broadening and red-shift (shift to lower wavenumber) of both the N-H and C=O stretching frequencies.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the highly polar C=O and N-H bonds give strong signals in the IR spectrum, the more nonpolar C-C bonds of the aromatic ring and aliphatic backbone are expected to be strong Raman scatterers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Amide) | Asymmetric & Symmetric Stretch | 3170 - 3400 (two bands) | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretch | 1705 - 1725 | Strong |

| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |

| N-H (Amide II) | Bend | 1620 - 1650 | Medium-Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium, sharp |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This analysis would provide precise measurements of all bond lengths, bond angles, and torsional angles.

Crucially, it would reveal which tautomer (keto or enol) is present in the crystal lattice. Furthermore, the crystallographic data would elucidate the specific intermolecular interactions that stabilize the crystal packing. For a primary amide, extensive hydrogen bonding is expected. The two amide protons can act as hydrogen bond donors, while the amide and ketone carbonyl oxygens can act as acceptors. This would likely lead to the formation of complex hydrogen-bonded networks, such as chains or dimers, which dictate the macroscopic properties of the solid material.

Electronic Spectroscopy (UV-Vis) for Understanding Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl group, the ketone carbonyl group, and the amide carbonyl group.

Phenyl Group : This group undergoes π→π* transitions, typically showing a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm.

Carbonyl Groups : The isolated ketone and amide groups each have a lone pair of electrons on the oxygen atom. They can undergo a low-intensity, formally forbidden n→π* transition. masterorganicchemistry.com These transitions for non-conjugated ketones and amides typically occur in the 270-300 nm region. masterorganicchemistry.comacs.org

Because the phenyl ring is separated from the carbonyl groups by a methylene (B1212753) (-CH₂-) and an alpha-carbon (-CH-), the chromophores are not in conjugation with each other. libretexts.org Therefore, the UV-Vis spectrum is expected to be a superposition of the individual absorptions of the isolated chromophores, rather than showing a significant shift to longer wavelengths (bathochromic shift) that would be characteristic of a conjugated system.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-benzyl-3-oxobutanamide, these calculations would provide a deep understanding of its electronic structure, stability, and spectroscopic characteristics.

Determination of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful method for determining the electronic structure and energetics of molecules like this compound. By solving the Schrödinger equation in an approximate manner, DFT can be used to calculate the molecule's total energy, electron density distribution, and the energies of its molecular orbitals.

A typical study would involve geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve considering the rotational freedom around the various single bonds, particularly the C-N amide bond and the bonds connected to the benzyl (B1604629) group. The relative energies of different conformers, including possible keto-enol tautomers, would be calculated to identify the most stable structures. For instance, studies on N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) have successfully used DFT calculations to identify multiple stable conformations and the rotational equilibria between them. scielo.br

Table 1: Illustrative Energetic Data from a Hypothetical DFT Calculation on this compound Conformers

| Conformer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Keto (Anti) | B3LYP/6-311+G(d,p) | 0.00 | 3.45 |

| Keto (Syn) | B3LYP/6-311+G(d,p) | 1.25 | 4.12 |

| Enol (Z) | B3LYP/6-311+G(d,p) | 3.50 | 2.89 |

| Enol (E) | B3LYP/6-311+G(d,p) | 4.10 | 3.05 |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The calculated shifts for different conformers can be compared with experimental data to determine the dominant conformation in solution. Such a combined experimental and theoretical approach has been effectively used for the conformational analysis of other N-benzyl acetamides. scielo.br

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of bands in an experimental infrared (IR) spectrum. A frequency calculation on the optimized geometry of this compound would yield the characteristic stretching and bending frequencies. For amides, the Amide I (mainly C=O stretch) and Amide II (N-H bending and C-N stretch) bands are of particular interest. libretexts.org The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 2: Hypothetical Predicted Vibrational Frequencies for the Keto Form of this compound

| Vibrational Mode | Functional/Basis Set | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H Stretch | B3LYP/6-311+G(d,p) | 3550 | 3408 |

| C-H Stretch (Aromatic) | B3LYP/6-311+G(d,p) | 3150-3050 | 3024-2928 |

| C-H Stretch (Aliphatic) | B3LYP/6-311+G(d,p) | 3000-2900 | 2880-2784 |

| C=O Stretch (Ketone) | B3LYP/6-311+G(d,p) | 1750 | 1680 |

| C=O Stretch (Amide I) | B3LYP/6-311+G(d,p) | 1710 | 1642 |

| N-H Bend (Amide II) | B3LYP/6-311+G(d,p) | 1600 | 1536 |

Note: This table is illustrative. Scaled frequencies are often used to compare with experimental data.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are crucial for understanding the reactivity of a molecule. For this compound, the HOMO would likely be located on the electron-rich parts of the molecule, such as the phenyl ring or the amide group, indicating sites susceptible to electrophilic attack. The LUMO would be centered on electron-deficient sites, indicating regions prone to nucleophilic attack.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Reaction Pathway Modeling and Transition State Search

Computational chemistry can be used to model reaction pathways and locate transition states, providing insights into reaction mechanisms and kinetics. For this compound, one could model its synthesis, for example, via a Claisen condensation reaction. researchgate.net DFT calculations can be employed to map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net

The activation energy of a reaction can be calculated as the energy difference between the reactants and the transition state. This information is valuable for optimizing reaction conditions to improve yields and selectivity. For instance, a DFT study on the nickel-catalyzed Claisen condensation for the synthesis of β-ketoamides suggested that reductive elimination is the rate-determining step. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological target. nih.gov

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system over time. This would provide a dynamic picture of the molecule's conformational flexibility, showing how it samples different shapes and orientations. nih.govacs.org

MD simulations are also crucial for studying solvent effects. The presence of a solvent can significantly influence the relative stability of different conformers and tautomers through interactions like hydrogen bonding. acs.org The development of polarizable intermolecular potential functions has improved the accuracy of simulating liquid amides. acs.org

Computational Design and Prediction of Novel Analogues

The insights gained from theoretical studies can be leveraged for the computational design of novel analogues of this compound with desired properties. For example, if this molecule were a lead compound in a drug discovery project, quantitative structure-activity relationship (3D-QSAR) studies could be performed on a series of its analogues. nih.govnih.gov

In a 3D-QSAR study, the biological activity of a set of molecules is correlated with their 3D properties, such as shape and electrostatic potential. This can lead to the development of a predictive model that can be used to estimate the activity of yet-to-be-synthesized analogues. This approach helps in prioritizing which new molecules to synthesize and test, thereby accelerating the drug discovery process. nih.gov Docking studies could also be employed to predict how these analogues might bind to a specific protein target. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

In the realm of organic chemistry, "building blocks" are relatively simple molecules that serve as foundational units for constructing more elaborate compounds. 2-Benzyl-3-oxobutanamide fits this description perfectly, offering a scaffold rich in functionality that can be leveraged in a variety of synthetic transformations. The presence of two carbonyl groups, an active methylene (B1212753) group, and an amide linkage makes it a versatile precursor for a wide range of chemical structures. researchgate.net

One of the most significant applications of 3-oxobutanamide derivatives, including the 2-benzyl variant, is in the synthesis of heterocyclic compounds. researchgate.netresearchgate.netsciencepublishinggroup.com These cyclic structures containing atoms of at least two different elements are cornerstones of medicinal chemistry and materials science.

Pyridines and Pyridinones: Substituted pyridines, a key structural motif in many pharmaceuticals and functional materials, can be synthesized from 3-oxobutanamide precursors. researchgate.net A notable method is the Vilsmeier-Haack reaction, a versatile tool for formylation and cyclization. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction, which employs a Vilsmeier reagent typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), can be used to construct highly substituted pyridin-2(1H)-one rings from activated methylene compounds like this compound. ijpcbs.comresearchgate.netsemanticscholar.org

Pyrimidines: The pyrimidine (B1678525) ring is another fundamental heterocycle, famously forming part of the nucleobases in DNA and RNA. bu.edu.eg The synthesis of pyrimidines often involves the condensation of a 1,3-bielectrophilic fragment, such as a 1,3-dicarbonyl compound, with an N-C-N fragment like urea, thiourea (B124793), or guanidine. bu.edu.egnih.gov The 1,3-dicarbonyl arrangement in this compound makes it an ideal substrate for such cyclocondensation reactions, enabling the construction of diverse pyrimidine derivatives. researchgate.net

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, which are prevalent in pharmaceuticals and agrochemicals. nih.govmdpi.com The classical and most common method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comchim.it this compound can readily serve as the three-carbon building block in this reaction, yielding polysubstituted pyrazoles upon treatment with various hydrazines. researchgate.netnih.gov

Other Heterocycles: The reactivity of the 3-oxobutanamide core extends to the synthesis of other important heterocyclic systems, such as thiophenes and diazepines, further underscoring its role as a versatile precursor. researchgate.netresearchgate.netsciencepublishinggroup.com

Table 1: Heterocyclic Scaffolds Derived from 3-Oxobutanamide Precursors

| Heterocyclic Scaffold | General Synthetic Method |

|---|---|

| Pyridinones | Cyclocondensation with reagents like malononitrile (B47326); Vilsmeier-Haack reaction |

| Pyrimidines | Cyclocondensation with urea, thiourea, or guanidine |

| Pyrazoles | Cyclocondensation with hydrazine or its derivatives |

| Thiophenes | Reaction with sulfur-containing reagents |

| Diazepines | Condensation with reagents like ethylene (B1197577) diamine |

Beyond the synthesis of discrete heterocyclic rings, this compound functions as a key intermediate, a molecular stepping-stone toward larger and more functionally diverse organic molecules. Its inherent reactivity allows for its incorporation into multi-step synthetic sequences. For instance, derivatives of the core 3-oxobutanamide structure, such as 2-benzylidene-3-oxobutanamide, have been developed as novel molecular scaffolds in the search for new therapeutic agents, highlighting the role of this class of compounds as intermediates in drug discovery. nih.gov

Applications in Catalysis

The structural elements of this compound suggest potential, though not yet widely explored, applications in the field of catalysis.

In metal-catalyzed reactions, ligands coordinate to a central metal atom, modifying its reactivity and selectivity. The β-ketoamide functionality within this compound is a classic bidentate chelating motif. The two carbonyl oxygen atoms can coordinate to a metal center to form a stable six-membered ring. This ability to act as a potential chelating ligand suggests that this compound and its derivatives could be developed as ligands for transition metal catalysts. Such catalysts could find use in a variety of organic transformations, including oxidation and C-H activation reactions where benzyl (B1604629) groups are often substrates. nih.govmdpi.com However, the specific application of this compound as a ligand in metal-catalyzed reactions is an area that warrants further investigation.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A key mechanism in many organocatalytic systems is the activation of substrates through hydrogen bonding. This compound possesses both a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the two carbonyl oxygen atoms). This structural feature opens the possibility for its use in organocatalytic systems, where it could potentially activate electrophiles or nucleophiles through specific hydrogen-bonding interactions. While organocatalysis has emerged as a powerful synthetic tool, the exploration of simple β-ketoamides like this compound in this capacity remains a prospective field of research. beilstein-journals.org

Potential in Material Science Research